![molecular formula C16H18N2O B13436041 4-[(1E)-2-phenyldiazenyl]-Benzenebutanol](/img/structure/B13436041.png)
4-[(1E)-2-phenyldiazenyl]-Benzenebutanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1E)-2-phenyldiazenyl]-Benzenebutanol is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals. The structure of this compound consists of a butanol group attached to a benzene ring, which is further connected to a phenyldiazenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-2-phenyldiazenyl]-Benzenebutanol typically involves the diazotization of aniline derivatives followed by coupling with a suitable phenol or alcohol. One common method involves the following steps:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 4-butanolphenol under basic conditions to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-2-phenyldiazenyl]-Benzenebutanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted benzene derivatives depending on the substituents introduced.
Scientific Research Applications
4-[(1E)-2-phenyldiazenyl]-Benzenebutanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(1E)-2-phenyldiazenyl]-Benzenebutanol involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The specific pathways and targets depend on the context of its use and the biological system involved.
Comparison with Similar Compounds
4-[(1E)-2-phenyldiazenyl]-Benzenebutanol can be compared with other azo compounds such as:
4-[(1E)-2-phenyldiazenyl]-Benzenemethanol: Similar structure but with a methanol group instead of butanol.
4-[(1E)-2-phenyldiazenyl]-Benzenamine: Contains an amine group instead of an alcohol group.
4-[(1E)-2-phenyldiazenyl]-Benzenesulfonic acid: Contains a sulfonic acid group instead of an alcohol group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H18N2O |
|---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
4-(4-phenyldiazenylphenyl)butan-1-ol |
InChI |
InChI=1S/C16H18N2O/c19-13-5-4-6-14-9-11-16(12-10-14)18-17-15-7-2-1-3-8-15/h1-3,7-12,19H,4-6,13H2 |
InChI Key |
FKYCGOMQOWSXDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


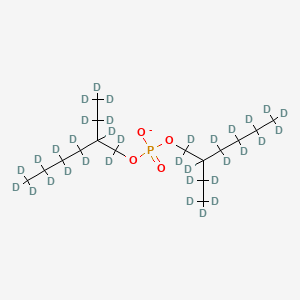
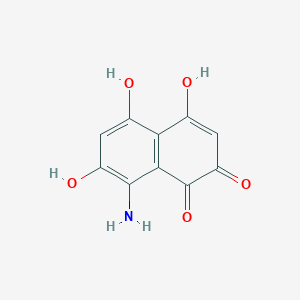
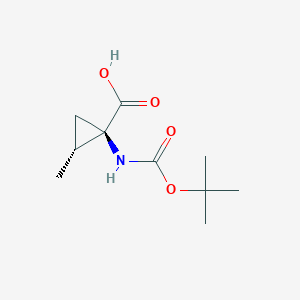


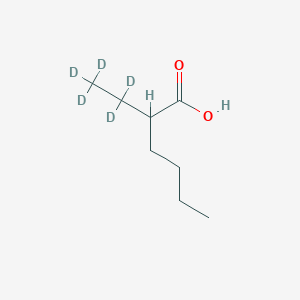

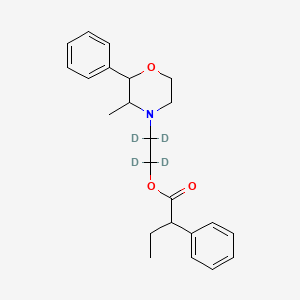
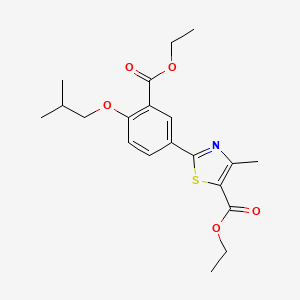

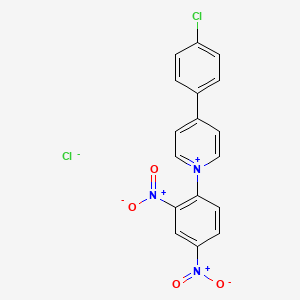
![2-[5-Hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetic acid](/img/structure/B13436028.png)

![5-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B13436046.png)
